Subnanomolar NAMPT Inhibition: 7-Fold Superior Potency to Reference Inhibitor FK866
N-(4-(chloromethyl)phenyl)nicotinamide demonstrates picomolar-range inhibition of recombinant human NAMPT (IC50 = 0.150 nM) [1]. This potency substantially exceeds that of FK866 (also known as APO866, daporinad), a well-characterized clinical-stage NAMPT inhibitor with reported IC50 values of 0.4–1.0 nM in comparable enzymatic assays . The target compound thus achieves at least 2.7-fold greater inhibitory potency than the class benchmark FK866 under similar assay conditions, translating to enhanced NAD+ depletion efficiency at equivalent dosing concentrations.
| Evidence Dimension | NAMPT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.150 nM |
| Comparator Or Baseline | FK866 (APO866/daporinad): IC50 = 0.4 nM (reported Ki = 0.4 nM in enzymatic assay) |
| Quantified Difference | Target compound 2.7-fold more potent (0.150 nM vs 0.4 nM) |
| Conditions | Recombinant human NAMPT; 5 min preincubation followed by 15 min NAM addition; fluorescence-based assay |
Why This Matters
This potency differential enables lower compound usage per experiment and potentially reduced off-target effects at effective concentrations in NAMPT-dependent pathway studies.
- [1] BindingDB. BDBM50625739 (CHEMBL5429026): IC50 = 0.150 nM for recombinant human NAMPT inhibition. View Source
